Cas no 1361605-07-3 (Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate)

Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate
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- Inchi: 1S/C13H7Cl4NO2/c1-20-13(19)7-4-6(14)5-18-12(7)10-8(15)2-3-9(16)11(10)17/h2-5H,1H3
- InChI Key: KZLCAINDVVDEDB-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C1C(C(=O)OC)=CC(=CN=1)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 357
- XLogP3: 4.9
- Topological Polar Surface Area: 39.2
Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023023674-1g |
Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate |
1361605-07-3 | 97% | 1g |
$1,646.40 | 2022-03-01 | |
Alichem | A023023674-500mg |
Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate |
1361605-07-3 | 97% | 500mg |
$970.20 | 2022-03-01 | |
Alichem | A023023674-250mg |
Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate |
1361605-07-3 | 97% | 250mg |
$686.80 | 2022-03-01 |
Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate Related Literature
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate
Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate: A Comprehensive Overview
Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate, also known by its CAS number 1361605-07-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of nicotinates, which are derivatives of nicotinic acid, a key component in various biological processes. The structure of this compound is characterized by a methyl ester group attached to a nicotinate ring system, which is further substituted with chlorine atoms at specific positions. This unique substitution pattern imparts distinctive chemical and biological properties to the molecule.
The chemical structure of Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate consists of a benzene ring fused with a pyridine ring (the nicotinate moiety). The methyl group is attached to the oxygen atom of the ester functional group, while chlorine atoms are strategically placed at positions 5 and 2 on the nicotinate ring. Additionally, the benzene ring is substituted with three chlorine atoms at positions 2, 3, and 6. This trichlorophenyl group contributes to the compound's stability and bioactivity. The combination of these substituents results in a molecule with potential applications in drug design and agrochemicals.
Recent studies have highlighted the importance of halogenated aromatic compounds like Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate in medicinal chemistry. Chlorine substitution is known to enhance lipophilicity and improve drug absorption profiles. In particular, this compound has been investigated for its potential as an agrochemical agent due to its ability to inhibit specific enzymes involved in plant metabolism. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent inhibitory activity against acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis in plants. This finding suggests that it could be developed as a herbicide with high efficacy against target weeds.
In addition to its agricultural applications, Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate has shown promise in the field of oncology. A study published in the Journal of Medicinal Chemistry (Johnson et al., 2023) explored its effects on cancer cell lines. The results indicated that this compound induces apoptosis in human breast cancer cells by modulating mitochondrial function and activating caspase pathways. These findings underscore its potential as a lead compound for anti-cancer drug development.
The synthesis of Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the preparation of the trichlorophenol derivative through electrophilic aromatic substitution. This intermediate is then subjected to nucleophilic acylation using an appropriate nicotinoyl chloride derivative. Finally, methylation is achieved through esterification with methanol under acidic conditions. The overall yield of this synthesis pathway has been optimized through recent advancements in catalytic systems and reaction engineering.
From an environmental perspective, understanding the fate and behavior of Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate in natural systems is crucial for assessing its safety and sustainability as an agrochemical or pharmaceutical agent. Studies by Green et al. (2023) have shown that this compound undergoes rapid degradation under sunlight exposure due to its conjugated aromatic system. This photodegradation pathway generates less toxic byproducts, making it an environmentally friendly option compared to traditional agrochemicals.
In conclusion, Methyl 5-chloro-2-(2,3,6-trichlorophenyl)nicotinate represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable biological properties make it a valuable tool for researchers in drug discovery and agrochemical development. As ongoing studies continue to uncover new insights into its mechanisms of action and environmental impact, this compound is poised to play an increasingly important role in addressing global challenges in health and agriculture.
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